molecular formula C17H16N2OS B8573410 4-Imidazolidinone, 3-(diphenylmethyl)-1-methyl-2-thioxo- CAS No. 182564-67-6

4-Imidazolidinone, 3-(diphenylmethyl)-1-methyl-2-thioxo-

Cat. No. B8573410
CAS RN: 182564-67-6
M. Wt: 296.4 g/mol
InChI Key: RXPWCQQEIWMTSR-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 3-(diphenylmethyl)-1-methyl-2-thioxo- is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Imidazolidinone, 3-(diphenylmethyl)-1-methyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazolidinone, 3-(diphenylmethyl)-1-methyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

182564-67-6

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-benzhydryl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H16N2OS/c1-18-12-15(20)19(17(18)21)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3

InChI Key

RXPWCQQEIWMTSR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=S)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure described in Example 1 using 11.25 g of benzhydryl-isothiocyanate, 7.68 g of sarcosine ethyl ester hydrochloride, 12 g of triethyl amine, and 200 mL of chloroform. The title compound was obtained (7.40 g) as an off-white solid, m.p. 139°-141° C. Anal. Calcd. for C17H16N2O S: C, 68.89; H, 5.44; N, 9.45. Found: C, 68.92; H, 5.43; N, 9.58. Mass spectrum (El, M.+) m/z 296.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of sarcosine ethyl ester hydrochloride (7.68 g), benzhydryl-isothiocyanate (11.25 g), triethyl amine (12 g) and chloroform (200 mL) was heated at reflux for 5 hours. The mixture was cooled to ambient temperature, washed with 1N HCl (2×200 mL), then with water (200 mL) The organic phase was evaporated to dryness. The residue was crystallized from ethanol to give the title compound (7.40 g) as an off-white solid, m.p. 139°-141° C. Anal. Calcd. for C17H16N2O S: C, 68.89; H, 5.44; N, 9.45. Found: C, 68.92; H, 5.43; N, 9.58. Mass spectrum (EI, M.+) m/z 296.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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